molecular formula C18H19F3N4O2 B2955952 2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 303091-93-2

2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2955952
CAS No.: 303091-93-2
M. Wt: 380.371
InChI Key: NZKNKSMXZMNRES-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 4-position with a pyridin-2-yl group, linked via an acetamide bridge to a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyridine and piperazine motifs contribute to hydrogen bonding and solubility . Its molecular formula is C₁₈H₁₈F₃N₅O₂, with a molecular weight of 393.36 g/mol.

Properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)27-15-6-4-14(5-7-15)23-17(26)13-24-9-11-25(12-10-24)16-3-1-2-8-22-16/h1-8H,9-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKNKSMXZMNRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a derivative of piperazine and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The chemical structure of 2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be represented as follows:

C22H22F3N4O\text{C}_{22}\text{H}_{22}\text{F}_3\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been studied for its role as an inhibitor of human carbonic anhydrase (hCA) , which is crucial in regulating acid-base balance and CO2 transport in tissues.

Anticonvulsant Activity

Research has indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that certain piperazine derivatives can effectively reduce seizure activity in animal models. The mechanism involves modulation of sodium channels, which are critical in the propagation of electrical signals in neurons .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of various isoforms of human carbonic anhydrase. The binding affinity and inhibition constants have been characterized, demonstrating that modifications to the piperazine ring influence the selectivity and potency against specific hCA isoforms .

Study 1: Anticonvulsant Screening

In a study evaluating a series of piperazine derivatives, including those related to 2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, researchers performed maximal electroshock (MES) tests on mice. The results indicated that certain compounds showed significant protection against seizures, particularly at doses of 100 mg/kg and 300 mg/kg .

Compound IDDose (mg/kg)MES ProtectionNotes
Compound 1100YesEffective at 0.5 h
Compound 2300YesProlonged effect at 4 h
Compound 3100NoInactive

Study 2: Carbonic Anhydrase Inhibition

Another study focused on the crystal structures of related compounds bound to hCA II and hCA VII. The findings revealed that the structural flexibility of the linker and the substituents on the piperazine ring were critical for enhancing inhibitory activity against these enzymes .

Comparison with Similar Compounds

Structural Analogs with Piperazine/Acetamide Motifs

Compound Name & CAS (if available) Key Structural Differences Molecular Formula Molecular Weight (g/mol) Notes
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0) - Piperazine substituted with 4-methylbenzenesulfonyl
- Acetamide linked to 4-fluorophenyl
C₂₀H₂₂FN₃O₃S 403.47 The sulfonyl group increases polarity, reducing membrane permeability compared to the pyridinyl group in the target compound.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS: 297150-41-5) - Piperazine substituted with phenyl
- Acetamide linked to chloro-trifluoromethylphenyl
C₁₉H₁₉ClF₃N₃O 397.82 The trifluoromethyl group is more electron-withdrawing than trifluoromethoxy, potentially altering receptor affinity.
2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 2549037-19-4) - Piperidine core instead of piperazine
- Substituted with methoxymethyl
C₁₈H₂₃F₃N₂O₇ 436.4 Piperidine lacks the basicity of piperazine, affecting solubility and protein interactions.

Analogs with Trifluoromethoxy Phenyl Groups

Compound Name & CAS (if available) Key Structural Differences Molecular Formula Molecular Weight (g/mol) Notes
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (Compound 48) - Triazinoindole-thioether replaces piperazine-pyridine
- Same trifluoromethoxy phenyl group
C₂₁H₁₆F₃N₅O₂S 463.44 The triazinoindole system introduces planar aromaticity, potentially enhancing DNA intercalation.
2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 765285-05-0) - Schiff base and sulfanyl linker
- Hydroxyphenyl substituent
C₂₂H₁₇F₃N₂O₃S 446.44 The Schiff base may confer chelation properties, differing from the target’s hydrogen-bonding motifs.

Key Findings and Implications

Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., target compound and CAS 701926-99-0 ) exhibit higher basicity, improving solubility and interaction with acidic residues in biological targets compared to piperidine analogs (e.g., CAS 2549037-19-4 ).

Trifluoromethoxy vs.

Heterocyclic Substituents : Pyridinyl (target compound) and sulfonyl (CAS 701926-99-0 ) groups on piperazine modulate receptor selectivity. Pyridine’s aromatic nitrogen may engage in π-π stacking or hydrogen bonding, absent in sulfonyl derivatives.

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